molecular formula C4F12N2O8S4Zn B8764154 Zinc di[bis(trifluoromethylsulfonyl)imide]

Zinc di[bis(trifluoromethylsulfonyl)imide]

Cat. No.: B8764154
M. Wt: 625.7 g/mol
InChI Key: QEORIOGPVTWFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc di[bis(trifluoromethylsulfonyl)imide] can be synthesized by reacting lithium bis(trifluoromethylsulfonyl)imide with zinc chloride in an organic solvent under anhydrous conditions . The reaction typically proceeds as follows:

2LiNTf2+ZnCl2Zn(NTf2)2+2LiCl2 \text{LiNTf}_2 + \text{ZnCl}_2 \rightarrow \text{Zn(NTf}_2\text{)}_2 + 2 \text{LiCl} 2LiNTf2​+ZnCl2​→Zn(NTf2​)2​+2LiCl

The reaction is carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of zinc bis(trifluoromethylsulfonyl)imide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Zinc di[bis(trifluoromethylsulfonyl)imide] is known to participate in various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with zinc bis(trifluoromethylsulfonyl)imide include pyrroles, acrylates, and cyclopropanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include acylated aromatic compounds, Diels-Alder adducts, and ring-opened cyclopropane derivatives .

Mechanism of Action

The mechanism by which zinc bis(trifluoromethylsulfonyl)imide exerts its catalytic effects involves the activation of electrophilic species and stabilization of reaction intermediates[5][5]. The zinc ion coordinates with the reactants, facilitating the formation of reactive intermediates and promoting the desired chemical transformations[5][5].

Comparison with Similar Compounds

Similar Compounds

  • Magnesium bis(trifluoromethylsulfonyl)imide
  • Calcium bis(trifluoromethylsulfonyl)imide
  • Lithium bis(trifluoromethylsulfonyl)imide
  • Sodium bis(trifluoromethylsulfonyl)imide

Uniqueness

Zinc di[bis(trifluoromethylsulfonyl)imide] is unique due to its high thermal and chemical stability, making it suitable for use in harsh reaction conditions . Its ability to catalyze a wide range of reactions with high selectivity and efficiency sets it apart from similar compounds .

Properties

Molecular Formula

C4F12N2O8S4Zn

Molecular Weight

625.7 g/mol

IUPAC Name

zinc;bis(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2

InChI Key

QEORIOGPVTWFMH-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Origin of Product

United States

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